![molecular formula C17H19NO B2689515 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine CAS No. 2418677-93-5](/img/structure/B2689515.png)
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine
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Overview
Description
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine, also known as CPNA, is a type of aziridine compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The unique structure of CPNA makes it a promising candidate for drug development, as it can interact with biological molecules in a specific manner. In
Mechanism of Action
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine acts by forming covalent bonds with biological molecules, specifically nucleophiles such as cysteine and histidine residues. This covalent bond formation can disrupt the function of these molecules and lead to the inhibition of various biological processes. The unique structure of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine allows it to selectively target certain biological molecules, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as proteases and kinases, which are involved in various biological processes. 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine can modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine is its ability to selectively target certain biological molecules, making it a promising candidate for drug development. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have a low toxicity profile, making it a safer alternative to other drugs. However, one limitation of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the study of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine. One area of research could focus on the development of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine-based drugs for the treatment of cancer and other diseases. Additionally, further studies could investigate the mechanism of action of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine and its interactions with biological molecules. Finally, research could focus on improving the synthesis method of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine to make it more efficient and cost-effective.
Synthesis Methods
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine can be synthesized through a multi-step process. The first step involves the reaction of cyclopropylmethylamine with naphthalene-1-carboxylic acid to form the corresponding amide. This amide is then treated with trifluoroacetic anhydride to form the corresponding trifluoroacetate. The final step involves the reaction of the trifluoroacetate with sodium azide to form 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has also been studied for its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-16-14(4-1)5-3-7-17(16)19-12-15-11-18(15)10-13-8-9-13/h1-7,13,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGTURFKXSGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine |
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